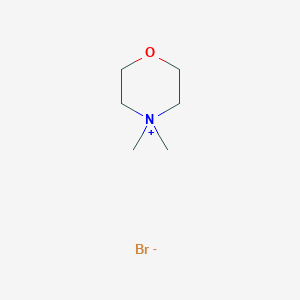
4,4-dimethylmorpholin-4-ium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4,4-dimethyl-, bromide (1:1) is a chemical compound with the molecular formula C6H14BrNO and a molecular weight of 196.09 g/mol. This compound is a bromide salt of morpholine, a heterocyclic amine that is widely used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4-dimethyl-, bromide (1:1) typically involves the reaction of morpholine with 4,4-dimethyl-1,1-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Morpholinium, 4,4-dimethyl-, bromide (1:1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium, 4,4-dimethyl-, bromide (1:1) can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction Reactions: The morpholine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using reagents such as sodium hydroxide or hydrochloric acid.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include morpholinium chloride or morpholinium hydroxide.
Oxidation Reactions: Products include morpholine N-oxide.
Reduction Reactions: Products include secondary amines.
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4,4-dimethyl-, bromide (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Morpholinium, 4,4-dimethyl-, bromide (1:1) exerts its effects depends on its application:
Chemical Reactions: Acts as a nucleophile or electrophile in various substitution reactions.
Biological Systems: Interacts with enzymes and other proteins, affecting their activity and function.
Industrial Processes: Functions as a catalyst or intermediate in the production of various chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholinium bromide: Similar in structure but lacks the 4,4-dimethyl substitution.
Pyridinium bromide: Another bromide salt with a different heterocyclic ring structure.
Quaternary ammonium bromides: A broader class of compounds with similar ionic properties.
Uniqueness
Morpholinium, 4,4-dimethyl-, bromide (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
40968-70-5 |
|---|---|
Molekularformel |
C6H14BrNO |
Molekulargewicht |
196.09 g/mol |
IUPAC-Name |
4,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCOCC1)C.[Br-] |
Kanonische SMILES |
C[N+]1(CCOCC1)C.[Br-] |
Synonyme |
4,4-Dimethylmorpholinium Bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
